molecular formula C3H3BrO2 B019672 Bromomalonaldehyde CAS No. 2065-75-0

Bromomalonaldehyde

Cat. No. B019672
CAS RN: 2065-75-0
M. Wt: 150.96 g/mol
InChI Key: SURMYNZXHKLDFO-UHFFFAOYSA-N
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Description

Bromomalonaldehyde is an organic compound with the molecular formula C3H4Br2O2. It is a colorless, crystalline solid that is soluble in water and has a strong odor. This compound is a versatile reagent used in various chemical reactions, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the production of polymers, surfactants, and other materials. This compound is a powerful oxidizing agent and can act as an electrophile in organic reactions.

Scientific Research Applications

  • Synthesis and Characterization : Kratky et al. (1992) explored the use of diastereomeric bromal unimers in the synthesis, characterization, and determination of the absolute configuration of tribromoacetaldehyde (Kratky et al., 1992).

  • Molecular Crystalline Networks : Deringer et al. (2014) studied bromomalonic aldehyde (C3H3O2Br) to understand electrostatic interactions in molecular crystalline networks (Deringer et al., 2014).

  • Photo-Organocatalytic Applications : Silvi et al. (2015) utilized bromomalonaldehyde in photo-organocatalytic enantioselective alkylation of aldehydes and enals through direct photoexcitation of enamines (Silvi et al., 2015).

  • DNA Structure Studies : Shurdov and Kiyanov (1983) used Bromoacetaldehyde (BAA), a related compound, to study the secondary structure of DNA in bacteriophage λ particles (Shurdov & Kiyanov, 1983).

  • Synthesis of Imidazolecarboxaldehydes : Connolly et al. (2010) reported that enol ethers derived from 2-bromomalonaldehyde are useful intermediates for preparing functionalized imidazolecarboxaldehydes (Connolly et al., 2010).

  • Photoremovable Protecting Group : Lu et al. (2003) found this compound can act as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions (Lu et al., 2003).

  • Antimalarial Activity : Venugopalan et al. (1995) discovered that this compound derivatives have antimalarial activity comparable to arteether and are active against chloroquine-resistant strains of Plasmodium berghei (Venugopalan et al., 1995).

  • Infrared Spectroscopy : George and Mansell (1968) provided insights into the anions of this compound using infrared spectra, showing evidence for s-trans conformations with C2v symmetry (George & Mansell, 1968).

  • Metal Complexes Synthesis : Albertin et al. (1989) synthesized this compound complexes with metals like iron, cobalt, nickel, and copper, demonstrating its reactivity with metal(II) chlorides (Albertin et al., 1989).

Safety and Hazards

Bromomalonaldehyde is harmful if swallowed and causes serious eye damage . It may cause respiratory irritation . Safety measures include avoiding inhalation of dust, avoiding substance contact, ensuring adequate ventilation, and wearing suitable personal protective equipment .

Future Directions

While the specific future directions for Bromomalonaldehyde are not mentioned in the retrieved sources, it is worth noting that compounds like this compound are of interest in various fields such as the synthesis of heterocyclic compounds .

Mechanism of Action

properties

IUPAC Name

2-bromopropanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrO2/c4-3(1-5)2-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURMYNZXHKLDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174690
Record name Bromomalonaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2065-75-0
Record name 2-Bromopropanedial
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromomalonaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromomalonaldehyde
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Record name 2-bromomalonaldehyde
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Record name Propanedial, 2-bromo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Bromomalonaldehyde serves as a valuable building block in the synthesis of various heterocyclic compounds. It acts as an electrophilic reagent, readily reacting with nucleophilic nitrogen or sulfur atoms to form rings. For instance, it is a key precursor in the synthesis of imidazolecarboxaldehydes, a class of compounds with significant pharmaceutical relevance. [, , , ]

A: Unlike other enol ethers of this compound, the cyclohexyl derivative exhibits notable stability. It can be isolated as a solid with a melting point of 66.5 °C and demonstrates long-term storage stability. This characteristic makes it exceptionally suitable for large-scale synthesis campaigns, particularly in the pharmaceutical industry where long-term storage of intermediates is often necessary. []

A: Researchers utilize this compound in synthesizing nonclassical antifolates, specifically 2,4-diamino-5-deaza and 2,4-diamino-5,10-dideaza lipophilic antifolates. These compounds demonstrate inhibitory activity against dihydrofolate reductase (DHFR) enzymes found in Pneumocystis carinii and Toxoplasma gondii, opportunistic pathogens commonly affecting individuals with compromised immune systems, such as those with AIDS. []

ANone: While the provided research excerpts don't explicitly state the molecular formula and weight, based on its name and common chemical knowledge, this compound likely has the molecular formula C3H3BrO2 and a molecular weight of 150.95 g/mol. Unfortunately, the excerpts lack specific spectroscopic data like NMR or IR, making it impossible to provide detailed characterization from these sources. [1-28]

A: Researchers have utilized this compound to synthesize liquid crystal compounds, particularly 2-(4-n-Alkoxylphenyl)-5-bromopyrimidines. The synthesis involves a cyclization reaction between this compound and 4-pentyloxybenzamidine hydrochloride in the presence of sodium methoxide. This method leads to the formation of liquid crystals, which have applications in display technologies. []

A: Yes, this compound plays a role in the synthesis of copper-based MOFs. Reacting 2-mercaptobenzothiazole, 2-bromomalonaldehyde, 1,4-dicarboxylic acid, and copper nitrate results in a Cu-MOF. This MOF, when combined with nanoparticles like Ag2O or reduced graphene oxide, forms composites exhibiting altered optical properties, potentially valuable for catalytic applications, including visible light photocatalysis. []

A: Indeed, this compound acts as a ligand in coordination complexes. Studies have demonstrated its ability to form complexes with yttrium, lanthanides (like europium and terbium), and transition metals. These complexes, particularly those with europium and terbium, exhibit luminescent properties, making them potentially useful in materials for optical applications. [, ]

A: While one research title mentions the "Structural alteration of nucleic acid bases by bromomaldehyde," [] the abstract lacks details. Further investigation into related publications or follow-up research is needed to provide a conclusive answer on this specific interaction and its potential implications.

ANone: Researchers utilize a range of analytical techniques to characterize Bromomaldehyde and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and confirmation. [, ]
  • Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule. [, , ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns. [, ]
  • UV-Vis Spectroscopy: Employed to study the optical properties and electronic transitions within the molecule. [, ]
  • Fluorescence Spectroscopy: Used to investigate the fluorescence properties of this compound derivatives. [, ]
  • X-ray Diffraction: Applied to determine the crystal structures of this compound derivatives and its complexes. []
  • Thermogravimetric Analysis (TGA): Used to study the thermal stability of compounds. []

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